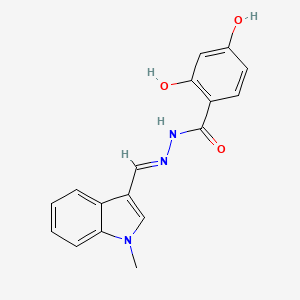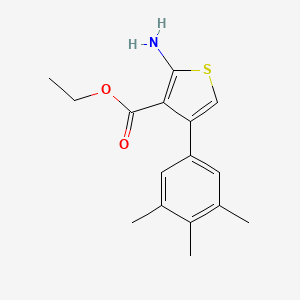
(E)-2,4-ジヒドロキシ-N'-((1-メチル-1H-インドール-3-イル)メチレン)ベンゾヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,4-dihydroxy-N'-((1-methyl-1H-indol-3-yl)methylene)benzohydrazide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
BenchChem offers high-quality (E)-2,4-dihydroxy-N'-((1-methyl-1H-indol-3-yl)methylene)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2,4-dihydroxy-N'-((1-methyl-1H-indol-3-yl)methylene)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
インドール誘導体は、本化合物の様な、その抗がん特性について広く研究されてきました。インドール核は、多くの合成医薬品に見られる一般的な構造であり、様々な生物学的標的に高い親和性を示しています。 特に、この構造を持つ化合物は、HeLa、MCF-7、HT-29などの癌細胞株に対して、in vitroでの抗増殖活性を示しています 。 それらは細胞のアポトーシスを誘導し、細胞をG2/M期に停止させ、チューブリンの重合を阻害することができます。これは、癌治療のための有望なメカニズムです .
チューブリン重合阻害
この化合物がチューブリンの重合を阻害する能力は、抗がん剤としての可能性において重要です。チューブリンは、細胞分裂に不可欠な微小管を形成するタンパク質です。 チューブリンの重合を阻害することにより、この化合物は癌細胞の増殖を効果的に阻止し、腫瘍の進行を防ぐことができます .
抗菌活性
インドール誘導体は、抗菌特性を含む、幅広い生物学的活性で知られています。 これらの化合物は、様々な病原性細菌や真菌を標的とするように合成することができ、新しい抗菌剤の開発のための基礎を提供しています .
抗ウイルス活性
インドール核は、抗ウイルス活性を示す化合物に組み込まれています。これらの活性には、インフルエンザAウイルスやコクサッキーB4ウイルスなどのウイルスの阻害が含まれます。 インドール誘導体は、ウイルスの複製を阻害し、感染した個体におけるウイルス量を減少させるように設計することができます .
抗炎症活性
インドールベースの化合物は、抗炎症剤として可能性を示しています。 それらは身体の炎症反応を調節することができ、これは関節炎やその他の炎症性疾患の治療に役立ちます .
抗酸化特性
フリーラジカルによって引き起こされる酸化ストレスは、癌や神経変性疾患を含む様々な疾患に関連しています。 インドール誘導体は、抗酸化物質として作用し、フリーラジカルを中和し、細胞における酸化損傷を軽減することができます .
抗糖尿病効果
研究は、インドール誘導体が糖尿病の管理に用途がある可能性を示しています。 これらの化合物は、グルコース代謝とインスリン感受性に影響を与える可能性があり、糖尿病治療に対する新しいアプローチを提供しています .
神経保護効果
インドールは、神経変性疾患の治療に役立つ可能性のある神経保護効果と関連付けられています。 脳の様々な受容体と相互作用する能力により、神経の健康を保護する薬物の開発につながる可能性があります .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
It’s known that indole derivatives can inhibit tubulin polymerization . This suggests that the compound might interact with its targets by inhibiting their normal function, leading to changes in cellular processes.
Biochemical Pathways
Given that indole derivatives can inhibit tubulin polymerization , it’s likely that the compound affects pathways related to cell division and growth. The downstream effects of this could include inhibited cell proliferation and induced cell apoptosis .
Result of Action
Based on the known effects of indole derivatives, it can be inferred that the compound might induce cell apoptosis and inhibit cell proliferation . These effects could potentially make the compound useful in the treatment of conditions characterized by excessive cell growth, such as cancer .
特性
IUPAC Name |
2,4-dihydroxy-N-[(E)-(1-methylindol-3-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-10-11(13-4-2-3-5-15(13)20)9-18-19-17(23)14-7-6-12(21)8-16(14)22/h2-10,21-22H,1H3,(H,19,23)/b18-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRSMHIDDGUDMX-GIJQJNRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=C(C=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine](/img/structure/B2354379.png)
![6-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354384.png)

![[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B2354387.png)

![2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2354389.png)

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2354391.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2354393.png)


![[1-[(dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B2354397.png)
